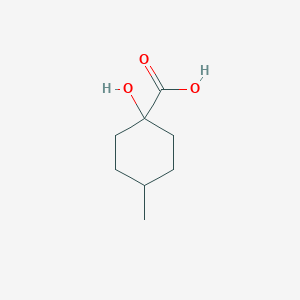
1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by a complex molecular structure with significant potential in scientific research and various industrial applications. The compound's unique structure features multiple functional groups, making it a valuable subject for chemical studies and applications in diverse fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione can be achieved through a multi-step synthetic route. This typically involves the following steps:
Formation of 1,2,4-oxadiazole ring: : This step may involve the reaction of a hydrazide with an isocyanate in the presence of a dehydrating agent.
Azetidin-1-yl attachment: : The oxadiazole intermediate is then reacted with an azetidine derivative under suitable conditions.
Introduction of trifluoromethyl group: : This step can be achieved through electrophilic fluorination or using reagents such as trifluoromethyl iodide.
Coupling with pyrrolidine-2,5-dione: : The final coupling step involves a condensation reaction under controlled temperature and pH conditions.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions is crucial. This often involves continuous flow reactors to enhance reaction efficiency and yield, employing catalysts to minimize reaction times and energy consumption. Purification steps like crystallization and chromatography are used to achieve high purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.
Reduction: : It can undergo reduction using hydrogenation catalysts or reducing agents like lithium aluminum hydride, yielding various reduced forms.
Substitution: : Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products Formed
Depending on the reaction conditions and reagents used, the major products may include various oxo-derivatives, reduced forms, and substituted compounds with enhanced chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : The compound’s unique structure allows it to act as a catalyst in certain organic reactions, enhancing reaction rates and yields.
Analytical Chemistry: : Used as a standard in chromatographic techniques due to its well-defined chemical properties.
Biology
Enzyme Inhibition: : It shows potential as an enzyme inhibitor, specifically targeting enzymes involved in disease pathways.
Protein Labeling: : Used in research for labeling proteins due to its reactive functional groups.
Medicine
Drug Development: : Investigated for its potential as a pharmacologically active agent in treating various diseases, including cancer and inflammatory conditions.
Industry
Material Science: : Used in the development of advanced materials with unique properties, such as improved thermal stability and chemical resistance.
Wirkmechanismus
The compound’s mechanism of action is primarily through interaction with specific molecular targets, including enzymes and receptors. Its effects are exerted via binding to active sites, inhibiting enzyme activity, or modulating receptor functions. Key pathways involved include:
Enzyme Inhibition: : Blocking active sites of enzymes, leading to reduced enzyme activity.
Receptor Modulation: : Binding to receptors, altering their normal function, and impacting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Multiple Functional Groups: : The presence of multiple reactive functional groups makes it versatile in chemical reactions and applications.
High Stability: : Exhibits remarkable chemical and thermal stability compared to other similar compounds.
Similar Compounds
1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione
1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,3-triazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione
Eigenschaften
IUPAC Name |
1-[2-oxo-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4/c19-18(20,21)12-3-1-2-10(6-12)16-22-17(29-23-16)11-7-24(8-11)15(28)9-25-13(26)4-5-14(25)27/h1-3,6,11H,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWRBTFSTZVJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2956884.png)
![1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2956885.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956888.png)
![2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2956891.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956894.png)
![3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2956897.png)

![[2-[5-(1-Methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2956899.png)


![3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2956902.png)
